molecular formula C20H8O6 B8214355 9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone

9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone

Cat. No. B8214355
M. Wt: 344.3 g/mol
InChI Key: UUBBBRDCXAHKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone is a useful research compound. Its molecular formula is C20H8O6 and its molecular weight is 344.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photooxidation Research : This compound is utilized in the photooxidation of methylbenzenes and methylnaphthalenes in acetonitrile. This research contributes to our understanding of photochemical reactions in organic chemistry (Albim & Spreti, 1986).

  • Cancer Research : Novel benzylidene-9(10H)-anthracenones, related to this compound, show antiproliferative activity and inhibit tubulin polymerization, making them potentially useful in cancer research (Prinz et al., 2003).

  • Studying Chemical Reactions : The photoreduction of 9,10-anthraquinone derivatives in solutions, including this compound, is used to study the effects of alcohols and amines on the triplet state's reactivity (Görner, 2003).

  • Chemical Synthesis : It has applications in the synthesis of new derivatives, such as 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, which can be used as a structural scaffold for new molecules (Bryce et al., 2000).

  • Anticancer and Antimalarial Activities : Substituted derivatives, like 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones, have demonstrated anticancer and antimalarial activities (Hua et al., 2002).

  • Photoinduced Electron Transfer Oxidation : 9,10-Dicyanoanthracene-sensitized photooxidation reactions of hindered phenols and catechols lead to the production of various derivatives, showing its role in photochemical transformations (Futamura et al., 1982).

  • Drug Development : Synthesized six-armed triptycene derivatives have potential applications in drug development and as a structural scaffold for new molecules (Bonaccorsi et al., 2013).

  • Studying Intramolecular Charge Transfer : This compound can be used to study the effects of substituents and solvents on the disappearance of quinones, demonstrating its role in understanding intramolecular interactions (Kitaguchi, 1989).

  • Organometallic Chemistry : Tricarbonylchromium complexes of 9,10-dihydro-l,4-dimethoxy-9,10-o-benzenoanthracene, a derivative, have applications in organometallic chemistry (Gardner et al., 1973).

  • Electronic Spectra Study : Substituted 9,10-dihydro-9,10-o-benzenoanthracene-1,4-diones in various solvents show intramolecular charge-transfer bands and strong absorption maxima at long wavelengths, useful for studying electronic spectra (Kitaguchi, 1989).

properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,6,9,13,15,19-hexaene-4,5,11,12,17,18-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8O6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBBBRDCXAHKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3C4=CC(=O)C(=O)C=C4C(C2=CC(=O)C1=O)C5=CC(=O)C(=O)C=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone
Reactant of Route 2
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone
Reactant of Route 3
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone
Reactant of Route 4
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone
Reactant of Route 5
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone
Reactant of Route 6
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.